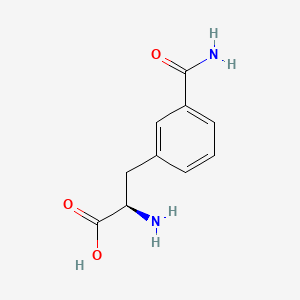

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

Overview

Description

“®-2-Amino-3-(3-carbamoylphenyl)propanoic acid” is a complex organic compound. It is related to 3-phenylpropionic acid, a gut microbiota-derived compound that promotes intestinal epithelial barrier function . The carbamoyl group in the compound suggests it may have been derived from oxamic acids .

Synthesis Analysis

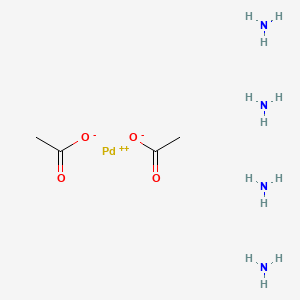

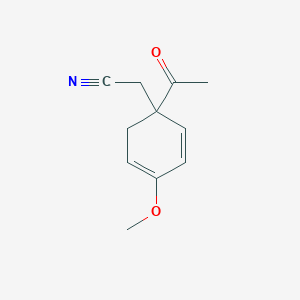

The synthesis of similar compounds has been described in the literature. For instance, the preparation of R-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid involves the resolution of a racemic mixture with cinchona class of alkaloids or amines . Oxamic acids have also been identified as useful precursors of carbamoyl radicals .Chemical Reactions Analysis

Carbamoyl radicals, which can be generated from oxamic acids, can participate in a diverse range of transition metal-catalyzed transformations . These radicals can add to unsaturated systems to provide a broad range of important amides .Scientific Research Applications

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Enzymes

D-3-Carbamoylphe derivatives have been evaluated as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the body’s response to low oxygen levels, or hypoxia. By inhibiting PHD enzymes, D-3-Carbamoylphe derivatives can stabilize HIF, which may be beneficial in treating conditions like anemia and other hypoxia-related diseases.

Enhancement of Intestinal Epithelial Barrier Function

Studies have shown that gut microbiota-derived metabolites, such as 3-phenylpropionic acid, can promote intestinal epithelial barrier function via aryl hydrocarbon receptor (AhR) signaling . D-3-Carbamoylphe, being structurally related, may also contribute to the enhancement of the intestinal barrier, which is vital for protecting against pathogen invasion and exposure to toxins.

Biotechnological Production of Enantiomerically Pure Compounds

Carbamoylases, which include enzymes that act on D-3-Carbamoylphe, are used in the biotechnological production of enantiomerically pure compounds . These enzymes exhibit strict enantiospecificity, making them ideal for the kinetic resolution of amino acids and the production of optically pure D- or L-amino acids.

Drug Design and Virtual Screening

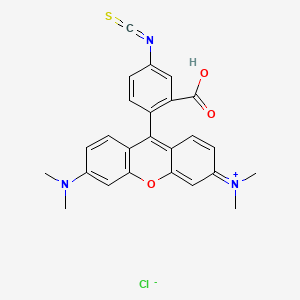

D-3-Carbamoylphe can be included in databases used for drug design and virtual screening platforms, such as D3CARP . These platforms utilize molecular docking, ligand similarity approaches, and deep learning methods to predict drug targets and screen for potential therapeutic compounds.

Research on Enzyme Evolution and Function

The biochemical and structural characteristics of carbamoylases, which process compounds like D-3-Carbamoylphe, are of interest not only for their biotechnological applications but also for understanding the evolution and function of these enzymes .

Development of Multienzymatic Systems

D-3-Carbamoylphe is crucial in the “Hydantoinase Process,” a multienzymatic system used industrially. This process involves the kinetic resolution of amino acids through coupling an enantioselective hydantoinase with an enantiospecific carbamoylase, which is then enhanced by the enzymatic/chemical dynamic kinetic resolution of the substrate .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “®-2-Amino-3-(3-carbamoylphenyl)propanoic acid” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the manipulation of B. fragilis and 3-phenylpropionic acid has been suggested as a promising strategy for improving intestinal epithelial barrier . Additionally, the development of new processes for urethanes and urea synthesis using carbamoyl radicals is an area of ongoing research .

properties

IUPAC Name |

(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHHYFSZGZXEGU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)N)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428042 | |

| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid | |

CAS RN |

1217747-36-8 | |

| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

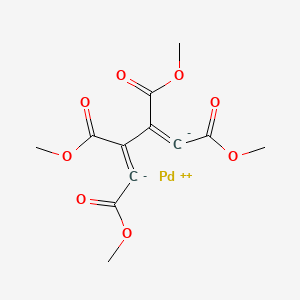

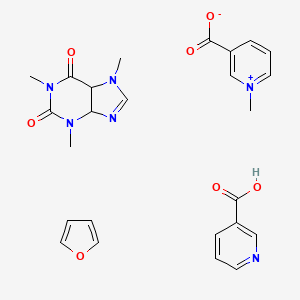

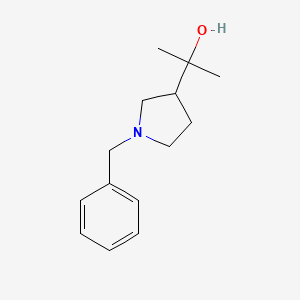

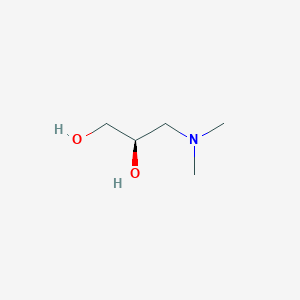

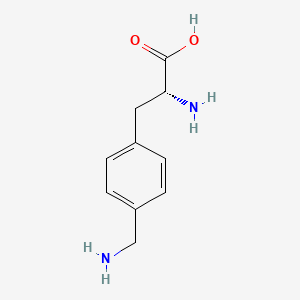

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)